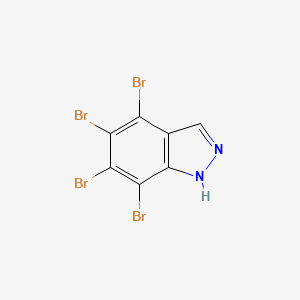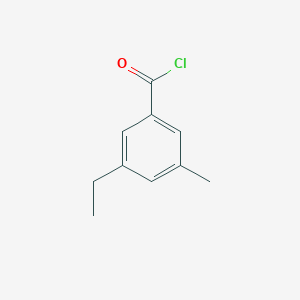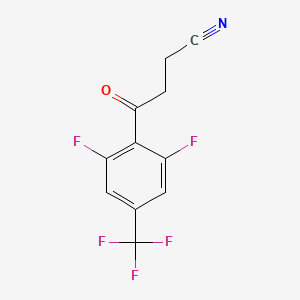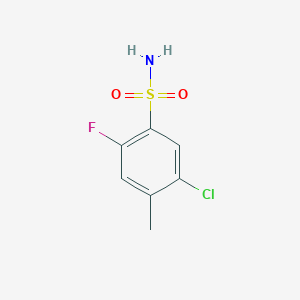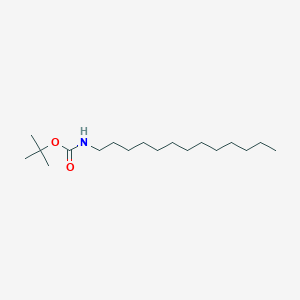
5-Chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate is a complex compound that combines a heterocyclic amine with copper and nitrate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-pyridin-2-ylisoquinolin-1-amine typically involves multi-step reactions. One common method includes the Buchwald–Hartwig arylamination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . Another method is the nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-pyridin-2-ylisoquinolin-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinoline derivative, while substitution reactions can produce various substituted isoquinolines .
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific kinases by binding to their active sites, thereby blocking their activity . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound shares a similar isoquinoline scaffold and has been studied for its kinase inhibitory activity.
1-Chloro-3-(pyridin-2-yl)imidazo[1,5-a]pyridine: This compound is used in coordination chemistry and has similar structural features.
Uniqueness
5-Chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate is unique due to its combination of a heterocyclic amine with copper and nitrate ions. This combination imparts unique electronic and catalytic properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C28H20Cl2CuN8O6- |
|---|---|
Molekulargewicht |
699.0 g/mol |
IUPAC-Name |
5-chloro-3-pyridin-2-ylisoquinolin-1-amine;copper(1+);dinitrate |
InChI |
InChI=1S/2C14H10ClN3.Cu.2NO3/c2*15-11-5-3-4-9-10(11)8-13(18-14(9)16)12-6-1-2-7-17-12;;2*2-1(3)4/h2*1-8H,(H2,16,18);;;/q;;+1;2*-1 |
InChI-Schlüssel |
FYEHHGPAZWPUQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=C3C=CC=C(C3=C2)Cl)N.C1=CC=NC(=C1)C2=NC(=C3C=CC=C(C3=C2)Cl)N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


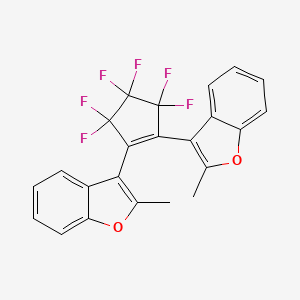
![7-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12847880.png)
